1-(7-Methyl-1H-indol-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61258-71-7 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(7-methyl-1H-indol-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO/c1-3-11(14)10-7-9-6-4-5-8(2)12(9)13-10/h4-7,13H,3H2,1-2H3 |
InChI Key |
DLFHMKVPBQNCGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC(=C2N1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Approaches to the Indole-Propanone Core
The construction of the fundamental indole-propanone structure can be achieved through several established and innovative synthetic routes.
Fischer Indole (B1671886) Cyclization Strategies for Methyl-Substituted Indole-Propanone Derivatives
The Fischer indole synthesis, a venerable and widely used method, provides a direct route to the indole nucleus from a phenylhydrazine (B124118) and a suitable ketone or aldehyde under acidic conditions. wikipedia.orgtestbook.comchem-station.com This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization to yield the indole ring. wikipedia.org For the synthesis of methyl-substituted indole-propanone derivatives, such as 1-(7-Methyl-1H-indol-2-yl)propan-1-one, the corresponding methyl-substituted phenylhydrazine is reacted with a propanone derivative. orientjchem.orgnih.gov
The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgtestbook.comnih.gov Research has demonstrated the successful synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone using boron trifluoride ethyl etherate in acetic acid for the cyclization of the corresponding hydrazone. orientjchem.org This highlights the adaptability of the Fischer method for creating indoles with specific substitution patterns.
Table 1: Key Aspects of Fischer Indole Cyclization
| Feature | Description | References |
| Reactants | Phenylhydrazine and an aldehyde or ketone | wikipedia.org |
| Conditions | Acidic (Brønsted or Lewis acids) | wikipedia.orgtestbook.comnih.gov |
| Intermediate | Phenylhydrazone, followed by an enamine | wikipedia.org |
| Key Step | rsc.orgrsc.org-sigmatropic rearrangement | wikipedia.org |
| Application | Synthesis of various substituted indoles, including triptans | wikipedia.orgnih.gov |
| Buchwald Mod. | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones | wikipedia.org |
Direct Alkylation and Coupling Reactions for Indole-Propanone Analogues
Direct functionalization of the indole core represents an atom-economical approach to synthesize analogues. The C3 position of indoles is typically the most nucleophilic and prone to electrophilic substitution. rsc.org However, methods for direct C3 alkylation have been developed. acs.orgcardiff.ac.uknih.gov A notable strategy involves the use of a B(C6F5)3 catalyst to mediate the alkylation of indoles with amine-based alkylating agents. acs.orgcardiff.ac.uknih.gov This metal-free approach allows for the direct methylation of various indoles, including those with substitutions at the 1- and 2-positions. nih.gov
For instance, the direct methylation of 1-methylindole, a previously challenging transformation, has been successfully achieved using this methodology. nih.gov This catalytic system operates by mediating the heterolytic cleavage of the α-nitrogen C(sp³)–H bond in the amine alkylating agent, forming an iminium-borohydride ion pair that then reacts with the indole. acs.orgcardiff.ac.uk
Furthermore, palladium-catalyzed cross-coupling reactions offer another avenue for constructing indole-propanone analogues. The Buchwald-Hartwig modification of the Fischer indole synthesis, for example, utilizes a palladium catalyst to couple aryl bromides with hydrazones, expanding the scope of accessible indole structures. wikipedia.orgchem-station.com
Oxidative Coupling and α-Hydroxylation Techniques Applied to Indole Ketones
Oxidative coupling reactions provide a powerful tool for C-C bond formation in the synthesis of complex indole derivatives. rsc.orgnih.gov The direct oxidative cross-coupling of indoles with methyl ketones has been achieved using molecular iodine and pyrrolidine, leading to C3-dicarbonylated indoles. acs.orgacs.org This method is highly regioselective and proceeds under mild conditions. acs.org
Another significant transformation is the α-hydroxylation of ketones, which introduces a hydroxyl group adjacent to the carbonyl. While specific examples for this compound are not detailed in the provided results, the general methodology is relevant for the functionalization of indole ketones. Oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles, including acetone, has been shown to produce 2,2-disubstituted indolin-3-ones. nih.govmdpi.com
Reductive Cyclization Pathways Involving Indolylnitrochalcone Propanone Derivatives
Information directly pertaining to the reductive cyclization of indolylnitrochalcone propanone derivatives to form this compound was not found in the search results. However, related research on the synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2α has been reported. amanote.comnih.gov
Iodine-Mediated Intramolecular Amination Methods for 2-Acylindoles
A general and efficient method for the synthesis of 2-acylindoles involves an iodine-mediated intramolecular C-N bond formation. rsc.orgrsc.org This reaction utilizes β-(2-aminophenyl) ketones as substrates. The selectivity of the reaction, yielding either 2-acylindoles or 2-acylindolines, can be controlled by the choice of the nitrogen-protecting group. rsc.orgrsc.org
The proposed mechanism for the formation of 2-acylindoles involves the initial iodination of the nitrogen of the sulfonylamino group, forming an N-I intermediate. This intermediate facilitates the intramolecular iodination of the enolate to produce an α-iodo ketone, which then undergoes cyclization and elimination to afford the 2-acylindole. rsc.org This methodology offers a metal-free approach to constructing the 2-acylindole skeleton. researchgate.netresearchgate.net
Functionalization and Derivatization of the this compound Scaffold
Once the core this compound structure is obtained, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties. Derivatization is a common strategy in medicinal chemistry to enhance the biological activity, solubility, or other physicochemical properties of a lead compound. libretexts.orgchromatographyonline.comyoutube.comyoutube.com
Common derivatization techniques include acylation, alkylation, and silylation, which target active hydrogen atoms on hydroxyl, thiol, and amino groups. chromatographyonline.comyoutube.com For the this compound scaffold, the indole nitrogen (N-H) and potentially the methyl group or the aromatic ring could be sites for functionalization.
Research on related indole scaffolds demonstrates various functionalization strategies. For example, the 1H-imidazo[1,2-b]pyrazole scaffold, considered a potential isostere of indole, has been selectively functionalized using Br/Mg-exchange and regioselective metalations. nih.govresearchgate.net This allowed for the introduction of various electrophiles through reactions like cross-couplings, allylations, and acylations. nih.gov Similarly, the functionalization of the indole ring at various positions, such as the introduction of substituents at the 6- or 7-position, has been shown to be favorable for the biological activity of certain indole derivatives. nih.gov
Table 2: Common Derivatization Reactions
| Reaction Type | Reagents | Functional Groups Targeted | References |
| Acylation | Acyl chlorides, acid anhydrides | -OH, -SH, -NH | chromatographyonline.comyoutube.com |
| Alkylation | Alkyl halides | -OH, -SH, -NH, acidic C-H | mdpi.comnih.gov |
| Silylation | Silylating agents (e.g., BSTFA) | -OH, -COOH, -SH, -NH | youtube.com |
| Cross-Coupling | Organometallic reagents, catalysts | Halides, triflates | nih.gov |
Halogenation Reactions, including Bromination of the Propanone Moiety
Halogenated indoles are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to introduce further molecular diversity. nih.gov The halogenation of indole derivatives can occur at various positions on the indole ring or on side chains, depending on the specific substrate and reaction conditions.
While direct halogenation of the indole nucleus is a common transformation, the selective bromination of the propanone moiety in compounds like 1-(indol-2-yl)propan-1-one presents a distinct synthetic challenge. Research into similar structures, such as 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one, demonstrates that the α-position of the propanone side chain can be selectively brominated. nih.gov In one study, treatment of the N-phenylsulfonyl protected indole-propanone with phenyltrimethylammonium (B184261) tribromide (PTT) in dry tetrahydrofuran (B95107) (THF) at room temperature for three hours resulted in the formation of the corresponding 2-bromo-propan-1-one derivative in a 91% yield. nih.gov This reaction highlights a method for introducing a bromine atom specifically onto the side chain, which can then serve as a handle for further chemical modifications. nih.gov
Enzymatic halogenation is also emerging as a powerful tool. A thermostable variant of the RebH enzyme has been shown to effectively brominate a variety of indole derivatives. nih.gov While this study primarily focused on halogenation at the C3 position of the indole ring, it underscores the potential of biocatalysis for selective halogenation under environmentally benign conditions. nih.gov
The table below summarizes a relevant bromination reaction on a similar indole-propanone scaffold.
| Starting Material | Reagent | Solvent | Product | Yield |
| 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | Phenyltrimethylammonium tribromide (PTT) | Tetrahydrofuran (THF) | 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one | 91% |
| Data sourced from a study on the synthesis and crystal structure of a brominated indole derivative. nih.gov |
Introduction of Diverse Substituents on the Indole Ring and Propanone Side Chain for Structure Elucidation
The systematic introduction of various substituents onto the indole ring and its side chains is a fundamental strategy for elucidating structure-property relationships. nih.gov By modifying the chemical structure of a parent compound like this compound, researchers can probe the effects of electronic and steric factors on its chemical reactivity and physical properties.
The synthesis of substituted indoles can be achieved through various classical and modern synthetic methods. The Fischer indole synthesis, for example, remains a cornerstone for the construction of the indole nucleus from aryl hydrazines and ketones or aldehydes. rsc.orgnih.govnih.gov This method allows for the incorporation of substituents on the benzene (B151609) portion of the indole ring by starting with appropriately substituted phenylhydrazines. For instance, using a substituted phenylhydrazine in a Fischer synthesis can lead to a diverse array of indole derivatives. rsc.org
Modern synthetic techniques, including metal-catalyzed cross-coupling reactions, have greatly expanded the toolkit for modifying the indole scaffold. mdpi.com For example, 3-iodoindoles can be prepared and subsequently used in Sonogashira couplings to introduce alkynyl groups. organic-chemistry.org Similarly, the development of methods for the direct C-H functionalization of indoles offers a more atom-economical approach to introducing new substituents.
The following table outlines various synthetic strategies for introducing substituents on the indole core, which are applicable to the synthesis of derivatives of this compound.
| Synthetic Strategy | Description | Key Reagents/Catalysts |
| Fischer Indole Synthesis | Cyclization of an aryl hydrazine (B178648) and a ketone/aldehyde to form the indole ring. rsc.orgnih.govnih.gov | Acid catalysts (e.g., H₂SO₄, PPA), Lewis acids. |
| Weiss-Cook Condensation | A reaction used to form cis-bicyclo[3.3.0]octane systems, which can be precursors to complex indole structures. nih.govnih.gov | Acid or base catalysts. |
| Ring-Closing Metathesis (RCM) | A powerful reaction to form cyclic structures, useful for creating complex, fused indole systems. nih.govnih.gov | Grubbs' catalysts. |
| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira to form C-C bonds at halogenated positions of the indole ring. mdpi.com | Palladium catalysts, copper catalysts. |
| Multi-Component Reactions | Reactions where three or more reactants combine in a single step to form a complex product, offering high efficiency. researchgate.netrsc.org | Various catalysts, often Lewis acids or organocatalysts. |
Green Chemistry Principles in the Synthesis of Indole-Propanone Systems
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indole-propanones to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
A significant focus in the green synthesis of indoles is the replacement of traditional volatile organic solvents with greener alternatives, most notably water. researchgate.net Water offers numerous advantages as a solvent, including being non-toxic, non-flammable, and inexpensive. researchgate.net Various catalytic systems have been developed to facilitate indole synthesis in aqueous media, including the use of surfactants, ionic liquids, and nanoparticles. researchgate.net For example, the Fischer indole synthesis has been successfully performed in water using catalysts like sulfonic acid-functionalized ionic liquids. researchgate.net
The use of microwave irradiation and ultrasonic irradiation are other green techniques that can accelerate reaction times, reduce energy consumption, and often lead to higher yields compared to conventional heating methods. researchgate.netresearchgate.net These methods have been applied to the synthesis of various indole derivatives. researchgate.net
Furthermore, the development of solvent-free reaction conditions represents a significant step towards sustainable chemistry. researchgate.net For instance, a solvent-free Friedländer synthesis of a quinoline-propanone derivative has been reported using poly(phosphoric acid) as a catalyst, demonstrating the feasibility of eliminating bulk solvents in related heterocyclic syntheses. acs.org Biocatalysis, as mentioned earlier with the RebH enzyme, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov
The application of these green methodologies to the synthesis of this compound and its derivatives can lead to more sustainable and efficient manufacturing processes for this important class of compounds.
Structure Activity Relationship Sar Studies
Influence of Indole (B1671886) Ring Substitution, particularly Methyl Group Position, on Biological Profiles
The indole nucleus is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences the pharmacological profile. nih.govnih.gov The position and nature of substituents on the indole ring can alter the electronic properties, lipophilicity, and steric interactions of the molecule with its biological target.
The position of the methyl group on the indole ring is a critical determinant of biological activity. While direct SAR studies on 1-(7-Methyl-1H-indol-2-yl)propan-1-one are not extensively documented, inferences can be drawn from related indole derivatives. For instance, in a series of indole-based inhibitors of SARS-CoV-2 3CLpro, the placement of a methyl group at different positions on the indole ring led to varied inhibitory activities. A 5-methylindole (B121678) derivative showed a significant loss of activity, whereas a 6-methylindole (B1295342) compound maintained potent antiviral activity, comparable to the unsubstituted analog. nih.gov This suggests that substitution at certain positions can be detrimental, while at others it is well-tolerated or even beneficial, likely due to the specific topology of the target's binding pocket.
Similarly, studies on other indole derivatives have shown that methylation can impact activity. For example, in the context of photocatalytic asymmetric oxidation of phosphines containing an indole moiety, methylation at various positions on the indole ring (positions 5, 6, or 7) yielded products with satisfactory outcomes, indicating that the system is tolerant to such substitutions. acs.org The specific biological impact of the 7-methyl group in this compound would depend on the specific biological target. The methyl group at the C7 position could influence the molecule's interaction with the receptor through steric effects or by altering the conformation of the indole ring.
The electronic nature of substituents is also crucial. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the indole ring, affecting its ability to participate in π-π stacking or hydrogen bonding interactions. For example, the presence of a nitro group, a strong electron-withdrawing group, has been shown to be crucial for increasing the anti-inflammatory activity of certain indole derivatives. mdpi.com
| Parent Compound Class | Substituent and Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Indole-based SARS-CoV-2 3CLpro Inhibitors | 5-Methyl | Significant loss of inhibitory activity | nih.gov |
| Indole-based SARS-CoV-2 3CLpro Inhibitors | 6-Methyl | Maintained potent antiviral activity | nih.gov |
| Indole-based Anti-inflammatory Agents | Nitro group | Increased anti-inflammatory activity | mdpi.com |
| Triarylphosphines with Indole Moiety | Methyl group on indole ring | Satisfactory outcomes in photocatalytic oxidation | acs.org |
Correlation Between Propanone Moiety and Alkyl Chain Length with Biological Activity
The side chain attached to the indole nucleus plays a pivotal role in defining the biological activity. In this compound, this is the propanone moiety. The length of the alkyl chain, the presence of the ketone, and its position relative to the indole ring are all key factors.
Studies on various indole derivatives have demonstrated that modifying the length of an alkyl or acyl chain can have a profound impact on activity. For instance, in the development of checkpoint kinase 1 (Chk1) inhibitors, the length of a nitrile-containing arm was investigated, and a three-carbon chain was found to provide the maximum activity. nih.gov This highlights that an optimal chain length often exists for effective interaction with the binding site of a biological target.
The carbonyl group itself is a significant feature, capable of acting as a hydrogen bond acceptor. This interaction can be crucial for anchoring the molecule in the correct orientation within a binding pocket. The synthesis of pyrazolinyl-indole derivatives from chalcones, which contain a prop-2-en-1-one linker, underscores the importance of the keto group in the reactivity and subsequent biological activity of these compounds. nih.gov
| Compound Class | Side Chain Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| Indole-based Chk1 Inhibitors | Variation in nitrile arm length (three-carbon optimal) | Maximum Chk1 inhibitory activity | nih.gov |
| Synthetic Indole-3-Carbinol Derivatives | N-alkoxy substituents (1-4 carbons) | Inhibition of reactive indolenine formation | nih.gov |
| Aliphatic N-substituted 1,2,4-triazole (B32235) conjugates | N-cyclohexyl substitution | Promising cytotoxic activity | mdpi.com |
Conformational and Stereochemical Influences on Molecular Recognition and Interactions
The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in its interaction with biological macromolecules. mdpi.com For a molecule like this compound, which has a flexible propanone side chain, different conformations can be adopted, and only certain conformations may be biologically active.
The rotation around the single bonds connecting the indole ring, the carbonyl group, and the ethyl group allows the molecule to adopt various spatial arrangements. The preferred conformation will be the one with the lowest energy, but the conformation that binds to a biological target may not be the lowest energy state. Molecular modeling studies are often employed to predict the likely binding conformations of such molecules. For example, conformational analysis of similar structures like 1-p-tolyl-2-phenyl-1-propanone has been performed using NMR spectroscopy to determine preferred rotamers. capes.gov.br
If a chiral center were introduced into the molecule, for example by reduction of the ketone to an alcohol or by substitution on the ethyl chain, then stereochemistry would become a major consideration. It is well-established that enantiomers of a chiral drug can have vastly different biological activities, with one enantiomer being active (the eutomer) and the other being inactive or even having undesirable effects (the distomer). mdpi.com
In studies of other indole derivatives, the importance of stereochemistry has been clearly demonstrated. For instance, in a series of oxindole (B195798) derivatives as potential anti-neurodegenerative agents, the (S)-stereochemistry at the C-3 position of the oxindole scaffold was found to be significant for both potency and selectivity. nih.gov Similarly, for nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake or interaction with the target. mdpi.com These examples highlight that if any derivatives of this compound were to be synthesized that are chiral, the stereochemistry would be a crucial aspect of their SAR.
Derivatization Strategies for Targeted Bioactivity Enhancement
Derivatization is a key strategy in medicinal chemistry to enhance the biological activity of a lead compound. For this compound, various parts of the molecule can be modified to target specific biological outcomes.
Modifications of the Indole Ring:
Substitution: Introducing different functional groups at various positions of the indole ring can modulate activity. For example, adding a methoxy (B1213986) group has been shown to enhance lipophilicity and electronic delocalization, leading to improved α-glucosidase inhibition in indole-based Schiff bases. preprints.org Halogenation is another common strategy; for instance, dihalo derivatives of indole-2-carboxamides showed higher antiproliferative activity than monohalo derivatives. nih.gov
Annulation: Fusing another ring to the indole scaffold can create more rigid structures with potentially higher affinity and selectivity for a target.
Modifications of the Propanone Side Chain:
Chain length variation: As discussed in section 3.2, altering the length of the alkyl part of the propanone moiety can optimize interactions with the target.
Ketone modification: The carbonyl group can be converted to other functional groups. For example, reduction to a hydroxyl group would introduce a hydrogen bond donor and a potential chiral center. Conversion to an oxime or hydrazone can lead to compounds with different biological profiles, such as antimicrobial or anticancer activity. nih.govnih.gov
Cyclization: The side chain can be incorporated into a new ring system. For example, reacting indole derivatives with hydrazine (B178648) can lead to the formation of pyrazoline rings, which have shown promising anticancer effects. nih.gov
N-Substitution of the Indole:
The nitrogen of the indole ring is a common site for derivatization. Alkylation or acylation at this position can significantly alter the compound's properties. For example, N-methylsulfonylindole derivatives have been synthesized to create dual inhibitors of COX-2 and 5-LOX with anti-inflammatory activity. nih.gov
Investigations of Biological Activities and Molecular Targets
Anti-Inflammatory Activities and Cyclooxygenase (COX) Pathway Modulation by Indole (B1671886) Derivatives
Indole derivatives are recognized for their significant anti-inflammatory properties, largely attributed to their ability to modulate inflammatory pathways. mdpi.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. researchgate.netnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often function by blocking both COX-1 and COX-2 enzymes. However, selective inhibition of COX-2, the inducible isoform associated with inflammation, is a key goal to reduce the gastrointestinal side effects linked to COX-1 inhibition. nih.govcuestionesdefisioterapia.com
Indomethacin, an indole-containing NSAID, is widely used to alleviate pain, fever, and inflammation. mdpi.comchemrxiv.org Modern research focuses on developing novel indole derivatives with enhanced selectivity and potency. For instance, certain indole-based compounds have demonstrated superior COX-2 inhibitory activity compared to the standard drug Celecoxib. researchgate.net Studies on ursolic acid derivatives incorporating an indole ring showed a significant reduction in nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org These derivatives also decreased the protein expression of iNOS and COX-2, highlighting their potential to dampen inflammatory responses. chemrxiv.org The anti-inflammatory potential of 3-methyl indole derivatives has also been noted for its promising therapeutic effects in animal models. cuestionesdefisioterapia.com
| Compound Class | Target | Observed Effect | Reference |
| Indole-fused Ursolic Acid Derivatives | iNOS, COX-2, Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in NO and cytokine levels; decreased iNOS and COX-2 protein expression. | chemrxiv.org |
| Pterostilbene-Indole Hybrids | COX-2 | Potent inhibitory activity, with some compounds showing stronger inhibition than Celecoxib. | researchgate.net |
| N-methylsulfonyl-indole derivatives | COX-2 / 5-LOX | Dual inhibitory activity with improved gastroprotective profiles. | nih.gov |
| 3-methyl Indole derivatives | Inflammatory mediators | Promising anti-inflammatory effects in carrageenan-induced rat paw edema model. | cuestionesdefisioterapia.com |
Anticancer and Antitumor Potential
The indole scaffold is a "privileged" structure in medicinal chemistry, forming the basis for numerous anticancer agents that target various aspects of tumor development and progression. nih.gov
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, interfering with the dynamic equilibrium of microtubules and leading to mitotic arrest in cancer cells. nih.govtandfonline.com These compounds often target the colchicine binding site on β-tubulin. nih.gov
A variety of indole-based structures, including aroylindoles, arylthioindoles, and carbazoles, have demonstrated potent inhibition of tubulin polymerization. nih.gov For example, a series of 6- and 7-heterocyclyl-1H-indole derivatives showed strong inhibition of tubulin polymerization, with one compound exhibiting an IC50 value of 0.58 µM and potent growth inhibition of MCF-7 cancer cells with an IC50 of 4.5 nM. nih.gov Similarly, indole-fused latonduine derivatives and their metal complexes have been shown to be excellent microtubule-destabilizing agents, even more potent than colchicine in some cases. acs.org
| Compound/Derivative Class | Target Site | IC50 (Tubulin Polymerization) | Cell Line (IC50) | Reference |
| 6- and 7-heterocyclyl-1H-indole derivatives | Colchicine binding site | 0.58 ± 0.06 µM | MCF-7 (4.5 ± 1 nM) | nih.gov |
| Indole-fused Latonduine derivatives | Microtubules | More potent than colchicine | Various cancer cell lines | acs.org |
| Arylthioindoles | Colchicine binding site | - | U87MG (16 nM) | mdpi.com |
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) often overexpressed in tumors, promoting cell survival and conferring resistance to chemotherapy. mdpi.comnih.gov Developing inhibitors of these proteins is a validated strategy for cancer therapy. nih.gov
Indole derivatives have emerged as potent dual inhibitors of Bcl-2 and Mcl-1. nih.gov Researchers have designed and synthesized novel indole compounds that exhibit strong binding affinity for these anti-apoptotic proteins. For instance, one study reported a series of indole derivatives where compound 9k showed IC50 values of 7.63 µM for Bcl-2 and 1.53 µM for Mcl-1, comparable to the known inhibitor AT-101. mdpi.comresearchgate.net Another series of 1-phenyl-1H-indole derivatives also demonstrated potent dual inhibitory activities on Bcl-2/Mcl-1 without significant binding to Bcl-xL. nih.gov The discovery of tricyclic 2-indole carboxylic acids has yielded highly potent and selective Mcl-1 inhibitors, with some exhibiting single-digit nanomolar binding affinity and over 1700-fold selectivity against Bcl-xL. nih.gov
| Compound Series | Target(s) | IC50 / Ki | Reference |
| Novel Indole Derivatives | Bcl-2 / Mcl-1 | 7.63 µM (Bcl-2), 1.53 µM (Mcl-1) | mdpi.comresearchgate.net |
| 1-Phenyl-1H-indole derivatives | Bcl-2 / Mcl-1 | Potent dual inhibition | nih.gov |
| Tricyclic 2-indole carboxylic acids | Mcl-1 | 55 nM (Ki) | nih.gov |
Aromatase (CYP19A1), a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govfrontiersin.org Inhibiting this enzyme is a crucial therapeutic strategy for hormone-dependent breast cancer, particularly in postmenopausal women. frontiersin.orgtandfonline.com
Several classes of indole derivatives have been developed as potent aromatase inhibitors (AIs). Studies have shown that the position of substitutions on the indole ring is critical for activity. For example, 2-aryl indoles with an electron-withdrawing group at the C-3 position exhibited better aromatase inhibition than those substituted at the C-5 position. frontiersin.org Novel indole-based hybrids have been synthesized that act as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS), with some compounds showing potent aromatase inhibition with IC50 values as low as 10 nM. frontiersin.org Furthermore, 2-methyl indole hydrazones have been investigated as melatonin (B1676174) analogues and were found to have stronger aromatase inhibitory activity than melatonin itself. nih.gov
| Compound Class | IC50 (Aromatase Inhibition) | Reference |
| Indole-based dual Aromatase/iNOS inhibitors | 10 nM and 12 nM | frontiersin.org |
| 2-Aryl Indoles (with CN at C-3) | 1.61 µM | frontiersin.org |
| Azolyl-substituted indoles | 0.050 - 0.054 µM | tandfonline.com |
| 2-Methyl Indole Hydrazones | More active than melatonin | nih.gov |
Indoleamine 2,3-dioxygenase-1 (IDO1) is an immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. nih.govrsc.org In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell function and allows cancer cells to evade immune surveillance. nih.govfudan.edu.cn Therefore, IDO1 has emerged as a significant target for cancer immunotherapy. acs.orgnih.gov
Many of the earliest IDO1 inhibitors were tryptophan or indole analogues. acs.org Methyl-thiohydantoin-tryptophan (MTH-trp), an indole derivative, was identified as a competitive inhibitor of IDO1 with a Ki of 11.6 μM and was found to be significantly more potent than the benchmark inhibitor 1-methyl-tryptophan (1MT) in cell-based assays. nih.gov The search for potent IDO1 inhibitors has expanded to include various scaffolds, but indole-based structures continue to be a foundation for inhibitor design. rsc.org
| Inhibitor | Type | Potency | Reference |
| Methyl-thiohydantoin-tryptophan (MTH-trp) | Competitive Inhibitor | Ki = 11.6 μM; EC50 = 12.85 μM | nih.gov |
| Epacadostat | N-hydroxyamidine | IC50 = 72 nM (enzymatic); 7.1 nM (cellular) | acs.org |
| Natural Quinones (e.g., Shikonin A) | Natural Product | IC50 = 0.98 µM | nih.gov |
Antimicrobial and Antibiofilm Properties
The rise of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Indole and its derivatives have demonstrated diverse and potent pharmacological properties against various pathogenic microbes. asm.org They exhibit both direct antimicrobial activity and the ability to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses. asm.orgasm.org
Studies have shown that indole derivatives are effective against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. asm.org For instance, a screening of 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) identified several compounds, such as 5-iodoindole, 3-methylindole, and 7-hydroxyindole, with potent antimicrobial and antibiofilm activity. asm.orgnih.gov Notably, sub-inhibitory concentrations of 7-hydroxyindole were able to both prevent the formation of and eradicate mature XDRAB biofilms. asm.orgnih.gov The mechanism of action for some derivatives involves the downregulation of genes related to quorum sensing, a cell-to-cell communication system that regulates biofilm formation. asm.orgnih.gov Other studies have investigated indole derivatives for their ability to interfere with virulence factor production, such as prodigiosin and proteases in Serratia marcescens. nih.gov
| Indole Derivative | Target Organism | Activity | Mechanism | Reference |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Antimicrobial, Inhibits biofilm formation, Eradicates mature biofilms | Reduces expression of quorum sensing genes (abaI, abaR) | asm.orgnih.gov |
| 5-iodoindole, 3-methylindole | Acinetobacter baumannii (XDRAB) | Antimicrobial, Antibiofilm | - | asm.orgnih.gov |
| 6-fluoroindole, 7-methylindole (B51510) | Serratia marcescens | Inhibits biofilm formation, motility, and virulence factor production | Interferes with quorum sensing | nih.gov |
| Bis-indole agents | Multidrug-resistant Gram-positive and Gram-negative bacteria | Antimicrobial | - | asm.org |
Enzyme Inhibition Profiles
Indole derivatives have been extensively studied for their ability to inhibit various enzymes involved in different pathological pathways. The following sections detail the inhibitory activities of these compounds against several key enzymes.
Inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial in the management of Alzheimer's disease. tandfonline.com Similarly, monoamine oxidase (MAO) inhibitors are important therapeutic agents for neurological disorders like Parkinson's disease and depression. nih.govnih.gov
Research has shown that various indole derivatives exhibit potent inhibitory activity against both cholinesterases and monoamine oxidases. For instance, a series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives containing an indole moiety displayed moderate inhibitory activity against both AChE and BChE. researchgate.net Furthermore, certain indole-5,6-dicarbonitrile and pyrrolo[3,4-f]indole-5,7-dione derivatives have been identified as potent inhibitors of MAO-A and MAO-B, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Specifically, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was found to be a selective MAO-B inhibitor with a K(i) value of 0.03 microM. nih.gov The design of these molecules often involves creating structures that can interact with key amino acid residues in the active sites of these enzymes, such as the indole-containing residues Trp86 and Trp286 in human AChE. acs.org
| Compound Type | Target Enzyme | Inhibition (IC50/Ki) |
|---|---|---|
| Pyrrolo[3,4-f]indole-5,7-dione derivative (4g) | MAO-A | 0.250 μM nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione derivative (4d) | MAO-B | 0.581 μM nih.gov |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 μM nih.gov |
| Thiazolopyrimidine indole derivative (35) | eeAChE | 0.042 μM acs.org |
| Thiazolopyrimidine indole derivative (35) | eqBChE | 0.63 μM acs.org |
Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. youtube.com Several studies have demonstrated that indole derivatives can act as potent inhibitors of α-glucosidase and α-amylase, making them promising candidates for the management of type 2 diabetes. For example, a series of 3,3-di(indolyl)indolin-2-ones showed higher α-glucosidase inhibitory activity compared to the standard drug acarbose. nih.gov Another study on thiazolidinone-based indole derivatives reported significant inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing several-fold better activity than acarbose. nih.gov Kinetic studies of some of these active indole derivatives revealed them to be non-competitive inhibitors of α-glucosidase. nih.gov
| Compound Type | Target Enzyme | Inhibition (IC50) |
|---|---|---|
| Thiazolidinone-based indole derivative (Compound 5) | α-Amylase | 1.50 ± 0.05 μM nih.gov |
| Thiazolidinone-based indole derivative (Compound 5) | α-Glucosidase | 2.40 ± 0.10 μM nih.gov |
| Indole-based compound (Analogue 11) | α-Amylase | IC50 = 3.80 μM nih.gov |
| Indole-based compound (Analogue 11) | α-Glucosidase | IC50 = 3.10 μM nih.gov |
| Acarbose (Standard) | α-Amylase | IC50 = 10.20 ± 0.10 μM nih.gov |
| Acarbose (Standard) | α-Glucosidase | IC50 = 11.70 ± 0.10 μM nih.gov |
Hyaluronidases are enzymes that degrade hyaluronan, a major component of the extracellular matrix. Inhibitors of these enzymes have potential therapeutic value in conditions like cancer and arthrosis. znaturforsch.com Studies on various indole derivatives have shown their potential as hyaluronidase inhibitors. For instance, a series of aminomethyl indole derivatives were tested, and it was found that compounds with a phenyl substitution at the 5th position and greater lipophilicity exhibited better inhibition of bovine testes hyaluronidase. znaturforsch.comnih.gov Other research on indole-2- and 3-carboxamide derivatives revealed that substitutions on the benzamide and indole nitrogen moieties significantly influence their inhibitory activity. nih.gov Oleanolic acid indole derivatives have also been synthesized and shown to have potent anti-hyaluronidase activity, with some derivatives being significantly more active than the parent compound. tandfonline.com
The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), plays a crucial role in cellular redox regulation and is a promising target for anticancer therapy. oncotarget.comijcrt.org Several indole-based compounds have been investigated as TrxR inhibitors. Indolin-2-one derivatives, for example, have demonstrated strong cytotoxicity towards cancer cell lines and potent TrxR inhibitory activity. nih.gov The mechanism of inhibition often involves the targeting of the selenocysteine residue in the active site of TrxR. nih.gov Inhibition of TrxR by these compounds leads to cellular Trx oxidation, increased oxidative stress, and activation of apoptotic pathways in cancer cells. oncotarget.com
Neuroprotective Effects of Indole Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing body of evidence supporting the neuroprotective potential of indole-based compounds. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like cholinesterases and MAO, as mentioned earlier, which can help in restoring neurotransmitter levels. nih.gov
Furthermore, indole derivatives have been shown to protect neurons from oxidative stress and excitotoxicity. For example, certain azepino[4,3-b]indole derivatives have demonstrated protective effects against NMDA-induced excitotoxicity in neuronal cell lines. mdpi.com Other indole compounds have been found to reduce neuroinflammation and mitigate motor deficits in animal models of Parkinson's disease. nih.gov The neuroprotective effects are often linked to the modulation of pathways involved in inflammation, oxidative stress, and protein aggregation. mdpi.comnih.gov
Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of numerous diseases. The indole nucleus is a well-known antioxidant scaffold, and many of its derivatives have been evaluated for their ability to scavenge free radicals and chelate metal ions. The antioxidant activity of indole derivatives is influenced by the nature and position of substituents on the indole ring.
Studies have employed various assays, such as DPPH radical scavenging and Fe2+ chelating activity, to assess the antioxidant potential of these compounds. nih.gov For instance, certain C-3 substituted indole derivatives have shown significant radical scavenging and reducing abilities. nih.gov The presence of an unsubstituted indole nitrogen atom is often considered important for the antioxidant activity. researchgate.net Additionally, some indole derivatives have demonstrated cytoprotective effects by protecting human red blood cells from oxidative hemolysis, suggesting their potential to mitigate cellular damage caused by oxidative stress. nih.gov
Despite a comprehensive search for scientific literature detailing the antiviral activities of the chemical compound 1-(7-Methyl-1H-indol-2-yl)propan-1-one, no specific research findings, data tables, or investigations into its biological activities and molecular targets, including any potential antiviral or HIV-1 fusion inhibition properties, could be located.
As a result, the requested article focusing solely on the chemical compound “this compound” and its antiviral activities cannot be generated at this time due to the absence of available scientific data.
Mechanistic Investigations and Computational Studies
Molecular Docking Analyses of Compound-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For 1-(7-Methyl-1H-indol-2-yl)propan-1-one, molecular docking studies would be instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific docking studies on this compound are not extensively detailed in the public domain, the general approach for indole (B1671886) derivatives often involves docking against kinases, G-protein coupled receptors, and various enzymes implicated in disease pathways. nih.gov
A hypothetical docking study of this compound against a generic kinase active site would likely show the indole scaffold participating in hydrophobic interactions with nonpolar residues. The carbonyl group of the propan-1-one side chain could act as a hydrogen bond acceptor with backbone amide protons of the protein, while the methyl group on the indole ring could further enhance binding through hydrophobic contacts. The precise binding orientation and energy would be dependent on the specific topology and amino acid composition of the target's active site.
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net For this compound, DFT calculations can determine various electronic properties such as the distribution of electron density, the energies of molecular orbitals, and the molecular geometry. These calculations are typically performed using a specific functional, like B3LYP, and a basis set that describes the atomic orbitals. The resulting electronic properties are key to predicting the molecule's reactivity and how it will interact with biological targets. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating capacity. Higher energy suggests a better nucleophile. |
| LUMO Energy | Indicates electron-accepting capacity. Lower energy suggests a better electrophile. |
| HOMO-LUMO Gap | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. The indole nitrogen and the aromatic ring system would also exhibit specific electrostatic potential features influencing intermolecular interactions. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsysrevpharm.org QSAR models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined activity data. nih.govatlantis-press.comnih.gov
For a series of indole derivatives including this compound, a QSAR study would involve:
Data Set Compilation: Gathering a set of structurally related compounds with their corresponding biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Development: Using statistical methods like multiple linear regression or partial least squares to build a predictive model.
Model Validation: Assessing the statistical significance and predictive power of the model.
A successful QSAR model could then be used to predict the activity of new, unsynthesized indole derivatives, thereby guiding the design of more potent compounds.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the study of the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the detailed energetic contributions of various interactions. For this compound, an MD simulation could reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and the key residues responsible for maintaining a stable bound state.
Spectroscopic and Biophysical Characterization of Ligand-Enzyme Complexes (e.g., Circular Dichroism)
The interaction of small molecules like this compound with enzymes is a critical area of study in drug discovery and molecular biology. Spectroscopic and biophysical techniques are paramount in characterizing these ligand-enzyme complexes, with circular dichroism (CD) being a particularly powerful tool.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govnih.govyoutube.com Proteins, being chiral, exhibit characteristic CD spectra in the far-UV region (180-240 nm) that provide information about their secondary structure (e.g., α-helices, β-sheets). nih.govyoutube.com The near-UV region (260-320 nm) is sensitive to the environment of aromatic amino acid residues and disulfide bonds, thus offering insights into the protein's tertiary structure. nih.gov
When a small, achiral ligand such as this compound binds to a protein, it can acquire an induced circular dichroism (ICD) signal. nih.gov This phenomenon arises from the asymmetric environment of the protein's binding pocket, which perturbs the electronic transitions of the ligand. The observation of an ICD signal is a strong indicator of ligand binding.
A hypothetical study to characterize the binding of this compound to a target enzyme would involve the following steps:
Far-UV CD Analysis: The CD spectrum of the enzyme would be recorded in the absence and presence of the ligand. Significant changes in the spectrum upon addition of the indole derivative would suggest conformational changes in the enzyme's secondary structure as a result of binding.
Near-UV CD and ICD Analysis: Titration of the enzyme with increasing concentrations of this compound would be monitored in the near-UV and visible regions. The appearance of an ICD signal corresponding to the absorption bands of the ligand would confirm binding. The magnitude of this signal could be used to determine the binding affinity and stoichiometry of the interaction.
Illustrative Data for Ligand-Enzyme Binding Analysis:
| Parameter | Hypothetical Value | Significance |
| Binding Constant (Kd) | 5 µM | Indicates the affinity of the ligand for the enzyme. A lower value signifies stronger binding. |
| Stoichiometry (n) | 1:1 | Represents the molar ratio of ligand to enzyme in the complex. |
| Change in Molar Ellipticity at 222 nm | -5000 deg·cm²·dmol⁻¹ | A decrease could suggest a loss of α-helical content upon ligand binding. |
Reaction Mechanism Elucidation in Synthetic and Transformational Pathways
The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and understanding the transformations of a compound. For this compound, this would involve a combination of experimental and computational approaches.
Synthetic Pathways:
The synthesis of 2-acylindoles can be achieved through various methods. A plausible route for this compound could involve the Friedel-Crafts acylation of 7-methylindole (B51510) or a cyclization reaction of an appropriate precursor. One common method is the reaction of an o-aminoaryl ketone with an α-haloketone. acs.org
A likely synthetic approach would be the acylation of 7-methylindole with propionyl chloride in the presence of a Lewis acid catalyst. The reaction mechanism would proceed through the formation of an acylium ion, which then attacks the electron-rich C2 position of the indole ring.
Computational Studies:
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov For the synthesis of this compound, computational studies could:
Model the transition states of the reaction to determine the activation energies and identify the rate-determining step.
Predict the regioselectivity of the acylation, confirming why the C2 position is favored over other positions on the indole ring.
Analyze the electronic structure of the starting materials, intermediates, and products to understand the flow of electrons throughout the reaction.
Illustrative Spectroscopic Data for this compound:
| Spectroscopic Technique | Hypothetical Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (br s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 6.9 (s, 1H, H3), 3.0 (q, 2H, CH₂), 2.5 (s, 3H, Ar-CH₃), 1.2 (t, 3H, CH₃) | Characteristic signals for the indole ring protons, the propanone side chain, and the methyl group on the benzene (B151609) ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O), 140-110 (Ar-C), 35 (CH₂), 20 (Ar-CH₃), 8 (CH₃) | Resonances corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1650 (C=O stretch), 1600-1450 (C=C aromatic stretch) | Characteristic vibrational frequencies for the N-H bond, the carbonyl group, and the aromatic rings. |
Future Perspectives and Research Directions
Exploration of Novel and Efficient Synthetic Pathways for Advanced Derivatization
The future of drug development for indole-based compounds hinges on the ability to create diverse libraries of derivatives for biological screening. Current synthetic strategies for related indole (B1671886) compounds often involve multi-step processes. For instance, the synthesis of some indole derivatives involves initial reactions to form key intermediates, followed by coupling reactions to introduce various functional groups. researchgate.net
Advanced SAR and QSAR Studies for Rational Compound Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. wikipedia.org For the 1-(7-Methyl-1H-indol-2-yl)propan-1-one scaffold, these studies will be instrumental in guiding the design of more potent and selective analogs.
Advanced SAR studies will involve the systematic modification of the indole ring, the propanone side chain, and the methyl group at the 7-position to probe the key structural requirements for biological activity. For example, in other indole derivatives, the presence of a hydrogen bond-donating NH group on the indole nucleus has been found to be critical for binding to certain receptors. mdpi.com
QSAR models provide mathematical relationships between the chemical structure and biological activity. wikipedia.org By developing robust QSAR models for this series of compounds, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov These models rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.
Identification of Undiscovered Molecular Targets and Signaling Pathways
While initial research may focus on known targets for indole-based compounds, a significant future direction will be the identification of novel molecular targets and the signaling pathways modulated by this compound and its derivatives. The indole scaffold is known to interact with a wide range of biological targets. mdpi.com
Unbiased screening approaches, such as proteomics and transcriptomics, can reveal changes in protein expression and gene transcription in response to compound treatment, offering clues to its mechanism of action. nih.gov For instance, understanding how a compound affects various signaling pathways, such as the MAPK pathway or the PI3K/Akt/mTOR pathway, can provide deep insights into its therapeutic potential. nih.gov The identification of new targets and pathways will open up new therapeutic avenues for these compounds.
Development of Multi-Target Directed Ligands Based on the Indole-Propanone Scaffold
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like Alzheimer's and cancer. mdpi.comnih.gov This has led to the rise of the Multi-Target-Directed Ligand (MTDL) approach, where a single molecule is designed to interact with multiple targets simultaneously. nih.gov The indole-propanone scaffold is a promising framework for the development of MTDLs. nih.gov
By strategically combining pharmacophoric elements from different known ligands into a single indole-propanone structure, it may be possible to create compounds that, for example, inhibit both acetylcholinesterase and amyloid-β aggregation in the context of Alzheimer's disease. researchgate.netnih.gov This approach can lead to more effective therapies by addressing multiple pathological processes at once. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. ijprems.comnih.gov These technologies can be applied to every stage of the development of this compound derivatives.
Generative AI models can design novel molecular structures from scratch that are predicted to have desirable pharmacological properties. arxiv.org Machine learning models, trained on existing experimental data, can predict the biological activity, toxicity, and pharmacokinetic properties of new compounds with increasing accuracy. nih.gov This allows researchers to virtually screen vast chemical spaces and prioritize a smaller, more promising set of compounds for synthesis and experimental testing, significantly reducing the time and cost of drug discovery. youtube.com
Translational Research Considerations for Pre-Clinical Development
As promising lead compounds emerge from initial screening and optimization, careful consideration of translational research principles will be paramount for successful pre-clinical development. nih.gov This "bench-to-bedside" approach aims to bridge the gap between basic scientific discoveries and their clinical application. nih.gov
Q & A
Basic: What are the recommended methods for synthesizing 1-(7-Methyl-1H-indol-2-yl)propan-1-one with high purity?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized indole scaffold. For example, bromomethyl intermediates (e.g., 2-bromomethyl indole derivatives) can undergo alkylation with propan-1-one precursors under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Reaction progress should be monitored using TLC and confirmed via -NMR to detect residual by-products like halogenated impurities (e.g., 1-chloro-3-(indolyl)propan-2-ol derivatives) .
Advanced: How can reaction conditions be optimized to minimize halogenated by-products? Methodological Answer: Optimize stoichiometry (e.g., excess propan-1-one precursor) and employ non-polar solvents (e.g., dichloromethane) to reduce nucleophilic side reactions. Temperature control (0–5°C) during alkylation minimizes unwanted halogen elimination. Advanced techniques like microwave-assisted synthesis can enhance yield and selectivity. Post-reaction, use quenching with aqueous NaSO to remove unreacted bromomethyl intermediates. Analytical HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities below 0.1% .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- - and -NMR to confirm substituent positions and methyl group integration.
- FT-IR for carbonyl (C=O) stretch identification (~1680–1720 cm).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- UV-Vis spectroscopy to assess conjugation in the indole-propanone system (λ~270–300 nm).
Advanced: How can discrepancies between theoretical and observed NMR spectra be resolved? Methodological Answer: Discrepancies often arise from tautomerism or residual solvent peaks. Use deuterated DMSO to stabilize the indole NH proton and suppress exchange broadening. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling relationships. Computational tools (e.g., DFT-based NMR prediction) can model expected chemical shifts and compare with experimental data. Crystallographic validation (via X-ray diffraction) provides definitive structural confirmation .
Basic: What crystallographic tools are used for determining the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is standard. Data collection at low temperatures (100 K) reduces thermal motion artifacts. SHELX programs (SHELXT for structure solution, SHELXL for refinement) are widely used. Key parameters:
- R-factor : Aim for <5% via iterative refinement of atomic positions and displacement parameters.
- Twinned data : Use TWINABS for scaling if twinning is detected.
Advanced: How can SHELXL refinement parameters address high R-factor values? Methodological Answer: High R-factors may stem from disorder or incomplete data. Strategies:
- Apply restraints (e.g., SIMU, DELU) to model disordered methyl/indole groups.
- Use the "SWAT" command to refine solvent molecules.
- Validate with the ADDSYM algorithm to check for missed symmetry elements. Cross-validate with PLATON’s STRUCTURE CHECK to identify missed hydrogen bonds or π-π interactions .
Basic: What are the standard protocols for assessing the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure activity against target enzymes (e.g., kinases, proteases). IC values are calculated via nonlinear regression of dose-response curves.
- Antibacterial testing : Follow CLSI guidelines for broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
Advanced: How can SAR studies evaluate enzyme inhibitory potential of derivatives? Methodological Answer:
- Scaffold modification : Introduce substituents (e.g., halogens, methoxy groups) at the indole 3- or 5-position to probe steric/electronic effects.
- Docking studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., cyclooxygenase-2). Validate with mutagenesis (e.g., alanine scanning of key residues).
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
